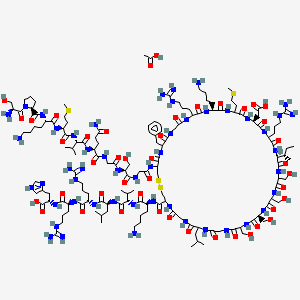
N-Nitroso Clonidine
Overview
Description
N-Nitroso Clonidine is a nitrosamine derivative of clonidine, a 2-arylaminoimidazoline. It is formed through the nitrosation of clonidine in acidic aqueous solutions. This compound is characterized by the presence of a nitroso group attached to one of the nitrogen atoms in the imidazoline ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Nitroso Clonidine is synthesized by the nitrosation of clonidine in aqueous nitrous acid. The reaction involves the addition of nitrous acid to clonidine, resulting in the formation of this compound. The nitroso group is specifically attached to one of the imidazoline nitrogen atoms .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the controlled nitrosation of clonidine under acidic conditions. This process is typically carried out in a laboratory setting, with careful monitoring of reaction conditions to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions: N-Nitroso Clonidine undergoes several types of chemical reactions, including:
Decomposition: In aqueous acidic media, this compound decomposes to form clonidine and nitrous acid. .
Substitution: The nitroso group in this compound can be substituted under specific conditions, leading to the formation of various derivatives
Common Reagents and Conditions:
Nitrous Acid: Used for the nitrosation of clonidine to form this compound
Acidic Media: Required for the decomposition of this compound into clonidine and nitrous acid
Major Products Formed:
Scientific Research Applications
N-Nitroso Clonidine has several scientific research applications, including:
Chemistry: Used as a model compound to study nitrosation reactions and the behavior of nitrosamines
Biology: Investigated for its potential biological effects and interactions with biological molecules
Medicine: Studied for its potential pharmacological properties and effects on biological systems
Industry: Utilized in research to understand the formation and decomposition of nitrosamines in various industrial processes
Mechanism of Action
The mechanism of action of N-Nitroso Clonidine involves the protonation of the imidazoline nitroso nitrogen, leading to the formation of an intermediate that decomposes by losing the nitroso group. This process results in the formation of clonidine and nitrous acid. The reaction is acid-catalyzed and involves rate-limiting protonation of the substrate .
Comparison with Similar Compounds
N-Nitrosodimethylamine: Another nitrosamine compound formed by the nitrosation of dimethylamine.
N-Nitrosodiethylamine: Formed by the nitrosation of diethylamine.
N-Nitrosomorpholine: Formed by the nitrosation of morpholine.
Comparison: N-Nitroso Clonidine is unique due to its specific structure, which includes an imidazoline ring with a nitroso group attached to one of the nitrogen atoms. This structural feature distinguishes it from other nitrosamines, which typically have simpler amine structures. The presence of the imidazoline ring in this compound also influences its chemical reactivity and decomposition behavior .
Properties
IUPAC Name |
N-(2,6-dichlorophenyl)-1-nitroso-4,5-dihydroimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4O/c10-6-2-1-3-7(11)8(6)13-9-12-4-5-15(9)14-16/h1-3H,4-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUDTZFDVCJSQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)NC2=C(C=CC=C2Cl)Cl)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[2,6-dimethyl-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)phenoxy]-N-hydroxyhexanamide](/img/structure/B8209925.png)


![(1S,2R,18R,19R,22S,25R,28R)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-19-[[(2R)-2-aminopentanoyl]amino]-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride](/img/structure/B8209946.png)
![azane;[3-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B8209952.png)



![[(3S,5S,9R,10S,13R,14R,17R)-17-[(2S)-1-formyloxypropan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B8209974.png)



![N'-[[5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B8209998.png)
